2-Allyl-6-Methylphenol

Übersicht

Beschreibung

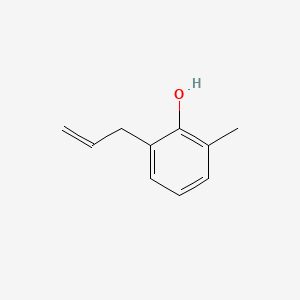

2-Allyl-6-Methyl-Phenol is an organic compound with the molecular formula C10H12O.

Wissenschaftliche Forschungsanwendungen

2-Allyl-6-methylphenol is an organic compound belonging to the class of ortho cresols, which are organic compounds containing an ortho-cresol moiety . Its chemical formula is C10H12O, with an average molecular weight of 148.2017 .

ADMET Analysis of Derivative 5d

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of compound 5d suggests its potential as a drug candidate :

| Property | Result |

|---|---|

| Intestinal Absorption | 86.437% (low) |

| Skin Permeability | Good |

| Blood-Brain Barrier | Moderate permeation of the central nervous system |

| Volume of Distribution (VDss) | Intermediate values, suggesting moderate distribution |

| Fraction Unbound | Interesting values |

| Cytochrome P450s Isoenzymes | Important parameters for drug metabolism in the liver, particularly CYP2D6 and CYP3A4 |

| Toxicity Profile | No toxicity predicted |

Related Research

- Reactivity with Sulfur The reactivity of biomass-derived aryl olefins, which may include this compound, with elemental sulfur has been studied at high temperatures, indicating its potential use in chemical synthesis and material science .

- Garlic as a Source of Bioactive Compounds While not directly related to this compound, research on garlic highlights the potential of natural compounds in treating inflammatory diseases due to their low toxicity . Garlic extracts have shown anti-inflammatory, antibacterial, and antihypertensive properties .

Wirkmechanismus

Target of Action

The primary target of 2-Allyl-6-methylphenol is Lysozyme, an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

The exact mode of action of This compound It is known to interact with its target, lysozyme, potentially leading to changes in the function of this enzyme .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its target, it may influence pathways related to immune response and bacterial cell wall degradation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of This compound Given its target, it may have potential effects on bacterial cell wall integrity and immune response .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and presence of other compounds could potentially affect its action .

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in oxidative coupling polymerization reactions

Cellular Effects

It is known that the compound can influence the properties of polymers when used in their synthesis

Molecular Mechanism

It is known to participate in oxidative coupling polymerization reactions

Temporal Effects in Laboratory Settings

It is known that the compound can be used in the synthesis of thermosetting materials, suggesting that it has stability under certain conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Allyl-6-Methyl-Phenol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Alkylierung von 2-Methylphenol (o-Kresol) mit Allylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Aceton oder Ethanol unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Allyl-6-Methyl-Phenol beinhaltet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern. Zusätzlich werden Reinigungsprozesse wie Destillation und Umkristallisation eingesetzt, um hochreine Produkte zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Allyl-6-Methyl-Phenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen wie Alkohole umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen sind aufgrund der aktivierenden Wirkung der Hydroxylgruppe häufig.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Halogenierungsmittel wie Brom (Br2) oder Chlorierungsmittel wie Thionylchlorid (SOCl2) werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Phenolverbindungen.

Reduktion: Alkohole und andere reduzierte Derivate.

Substitution: Halogenierte Phenole und andere substituierte Produkte.

Vergleich Mit ähnlichen Verbindungen

- 2-Allylphenol

- 2-Allyl-4-Methyl-Phenol

- o-Eugenol

- 2,6-Dimethylphenol

Comparison: 2-Allyl-6-Methyl-Phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and industry .

Biologische Aktivität

2-Allyl-6-methylphenol, also known as isoeugenol, is a phenolic compound with notable biological activities. This article explores its antimicrobial properties, antioxidant capabilities, and potential applications in enzyme inhibition, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a phenolic structure with an allyl group at the 2-position and a methyl group at the 6-position, which contributes to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 0.156 mg/mL, indicating potent antibacterial activity. The compound disrupts bacterial cell membranes and inhibits metabolic processes, leading to reduced ATPase activity within the bacteria .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.156 | Disruption of cell membrane integrity |

| Escherichia coli | 0.312 | Inhibition of metabolic activity |

| Bacillus subtilis | 0.250 | Interference with biofilm formation |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. In comparative studies, it was found to be more effective than several other phenolic compounds .

Table 2: Comparative Antioxidant Activity

| Compound | IC50 (µM) | Rank |

|---|---|---|

| This compound | 45 ± 0.5 | 1 |

| Thymol | 58 ± 0.7 | 2 |

| Carvacrol | 60 ± 0.9 | 3 |

Enzyme Inhibition Studies

Recent studies have also explored the potential of this compound as an inhibitor of key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. The compound exhibited IC50 values of approximately 53 µM for α-amylase and 94 µM for α-glucosidase, making it a promising candidate for developing antidiabetic agents .

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Comparison to Acarbose (IC50) |

|---|---|---|

| α-Amylase | 53 ± 0.106 | Better (Acarbose: 296 µM) |

| α-Glucosidase | 94 ± 0.282 | Better (Acarbose: 780 µM) |

Case Studies and Applications

- Antimicrobial Efficacy in Food Preservation : A study investigated the use of this compound as a natural preservative in food products. Results indicated that its application significantly reduced microbial load in meat products without compromising sensory qualities.

- Cosmetic Formulations : Due to its antioxidant properties, the compound has been incorporated into cosmetic formulations aimed at reducing skin aging caused by oxidative stress.

- Pharmaceutical Development : Ongoing research is focusing on synthesizing derivatives of this compound to enhance its bioactivity and pharmacokinetic profiles for therapeutic applications.

Eigenschaften

IUPAC Name |

2-methyl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7,11H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREVCRYZAWNLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187198 | |

| Record name | 6-Allyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-58-3 | |

| Record name | 2-Methyl-6-(2-propen-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3354-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyl-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Allyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ALLYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU079WOI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.